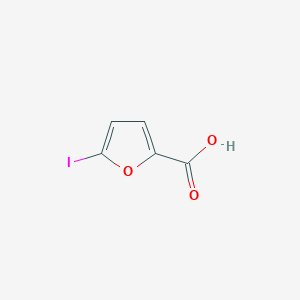![molecular formula C14H11NO B099112 3-Methylbenzo[f]quinolin-1-ol CAS No. 1210-03-3](/img/structure/B99112.png)
3-Methylbenzo[f]quinolin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbenzo[f]quinolin-1-ol is a chemical compound that belongs to the family of quinolines. This compound has been extensively studied for its various applications in scientific research. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in the regulation of cellular functions such as proliferation, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of 3-Methylbenzo[f]quinolin-1-ol involves the inhibition of the 3-Methylbenzo[f]quinolin-1-ol enzyme. 3-Methylbenzo[f]quinolin-1-ol is a family of serine/threonine protein kinases that play a crucial role in the regulation of cellular functions such as proliferation, differentiation, and apoptosis. The inhibition of 3-Methylbenzo[f]quinolin-1-ol by 3-Methylbenzo[f]quinolin-1-ol leads to the downregulation of various signaling pathways, resulting in the antitumor, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methylbenzo[f]quinolin-1-ol are dependent on the specific cellular context and the concentration of the compound used. In general, the inhibition of 3-Methylbenzo[f]quinolin-1-ol by 3-Methylbenzo[f]quinolin-1-ol leads to the downregulation of various signaling pathways, resulting in the antitumor, anti-inflammatory, and neuroprotective effects. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methylbenzo[f]quinolin-1-ol in lab experiments include its potent inhibition of the 3-Methylbenzo[f]quinolin-1-ol enzyme, which allows for the study of the downstream effects of 3-Methylbenzo[f]quinolin-1-ol signaling pathways. The compound has been extensively studied in vitro and in vivo, and its effects are well-characterized. However, the limitations of using 3-Methylbenzo[f]quinolin-1-ol in lab experiments include its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 3-Methylbenzo[f]quinolin-1-ol. One direction is the development of more potent and selective inhibitors of 3-Methylbenzo[f]quinolin-1-ol. Another direction is the study of the compound's effects on other signaling pathways and cellular functions. Additionally, the development of new drug delivery systems for 3-Methylbenzo[f]quinolin-1-ol could improve its solubility and reduce its potential toxicity. Finally, the study of the compound's effects in animal models of various diseases could lead to the development of new therapeutic strategies.
Synthesemethoden
The synthesis of 3-Methylbenzo[f]quinolin-1-ol involves the condensation of 2-aminobenzophenone with acetone in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through a series of cyclization and dehydration steps to form the final product. The yield of the synthesis reaction is dependent on the reaction conditions such as temperature, time, and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
3-Methylbenzo[f]quinolin-1-ol has been extensively studied for its various applications in scientific research. It is a potent inhibitor of the 3-Methylbenzo[f]quinolin-1-ol enzyme, which plays a crucial role in the regulation of cellular functions such as proliferation, differentiation, and apoptosis. The inhibition of 3-Methylbenzo[f]quinolin-1-ol by 3-Methylbenzo[f]quinolin-1-ol has been shown to have antitumor, anti-inflammatory, and neuroprotective effects.
Eigenschaften
CAS-Nummer |
1210-03-3 |
|---|---|
Produktname |
3-Methylbenzo[f]quinolin-1-ol |
Molekularformel |
C14H11NO |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
3-methyl-4H-benzo[f]quinolin-1-one |
InChI |
InChI=1S/C14H11NO/c1-9-8-13(16)14-11-5-3-2-4-10(11)6-7-12(14)15-9/h2-8H,1H3,(H,15,16) |
InChI-Schlüssel |
UBWDPPRQICRYGI-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=C2C(=N1)C=CC3=CC=CC=C32)O |
SMILES |
CC1=CC(=O)C2=C(N1)C=CC3=CC=CC=C32 |
Kanonische SMILES |
CC1=CC(=O)C2=C(N1)C=CC3=CC=CC=C32 |
Andere CAS-Nummern |
1210-03-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



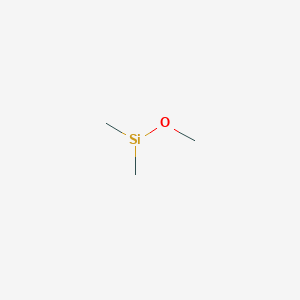
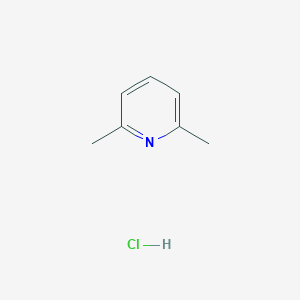
![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)

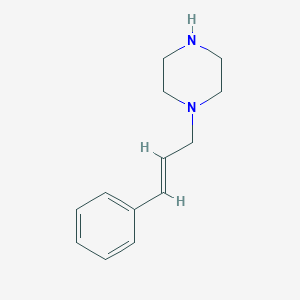


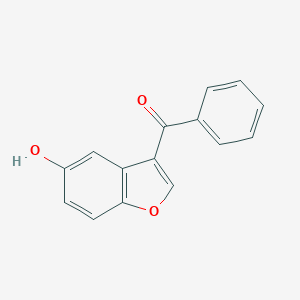

![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)



